ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with the molecular formula C19H18BrNO3S. This compound is characterized by its indole core structure, which is substituted with various functional groups, including a bromine atom, a cyclohexyl group, a hydroxy group, and a phenylsulfanyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Cyclohexyl Substitution: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group at the 5-position is introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Phenylsulfanyl Substitution: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with the indole ring in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid and ethanol using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Ester Hydrolysis: Hydrochloric acid in water, sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated compound.
Substitution: Formation of substituted indole derivatives.
Ester Hydrolysis: Formation of carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to interact with various enzymes, receptors, and proteins, leading to its biological effects. For example, the hydroxy group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions. The phenylsulfanyl group can also interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but lacks the cyclohexyl group.
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but has a methylsulfanyl group instead of a phenylsulfanyl group.
Ethyl 6-chloro-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but has a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26BrNO3S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H26BrNO3S/c1-2-29-24(28)23-18-13-22(27)19(25)14-20(18)26(16-9-5-3-6-10-16)21(23)15-30-17-11-7-4-8-12-17/h4,7-8,11-14,16,27H,2-3,5-6,9-10,15H2,1H3 |
InChI Key |
OKHZCIFCEKTVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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